
2-(5-ethoxycarbonyl-3-methoxycarbonyl-4-methyl-1H-pyrrol-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-ethoxycarbonyl-3-methoxycarbonyl-4-methyl-1H-pyrrol-2-yl)acetic acid is a complex organic compound with a pyrrole ring structure. This compound is characterized by the presence of ethoxycarbonyl and methoxycarbonyl groups attached to the pyrrole ring, along with a methyl group and an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethoxycarbonyl-3-methoxycarbonyl-4-methyl-1H-pyrrol-2-yl)acetic acid typically involves multi-step organic reactions One common method includes the condensation of ethyl acetoacetate with an appropriate amine to form the pyrrole ring Subsequent esterification and carboxylation reactions introduce the ethoxycarbonyl and methoxycarbonyl groups, respectively
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-ethoxycarbonyl-3-methoxycarbonyl-4-methyl-1H-pyrrol-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(5-ethoxycarbonyl-3-methoxycarbonyl-4-methyl-1H-pyrrol-2-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(5-ethoxycarbonyl-3-methoxycarbonyl-4-methyl-1H-pyrrol-2-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-pyrrol-2-yl)acetic acid: This compound has a similar pyrrole ring structure but lacks the ethoxycarbonyl and methoxycarbonyl groups.
(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Another related compound with a different substitution pattern on the pyrrole ring.
Uniqueness
The presence of both ethoxycarbonyl and methoxycarbonyl groups in 2-(5-ethoxycarbonyl-3-methoxycarbonyl-4-methyl-1H-pyrrol-2-yl)acetic acid distinguishes it from other similar compounds
Propiedades
Número CAS |
7473-21-4 |
|---|---|
Fórmula molecular |
C12H15NO6 |
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
2-(5-ethoxycarbonyl-3-methoxycarbonyl-4-methyl-1H-pyrrol-2-yl)acetic acid |
InChI |
InChI=1S/C12H15NO6/c1-4-19-12(17)10-6(2)9(11(16)18-3)7(13-10)5-8(14)15/h13H,4-5H2,1-3H3,(H,14,15) |
Clave InChI |
WXEYSHVJIRSXDS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=C(N1)CC(=O)O)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B13997724.png)
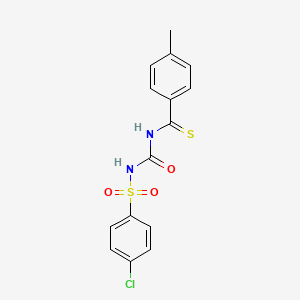
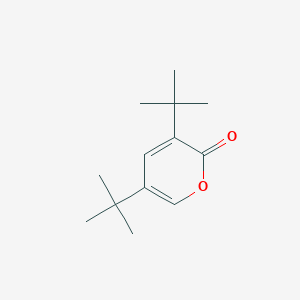
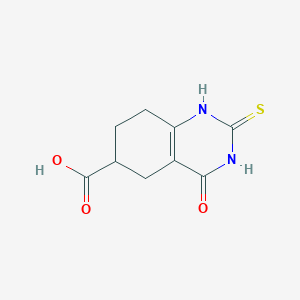

![Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate](/img/structure/B13997752.png)
![4,4,5,5-Tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B13997755.png)
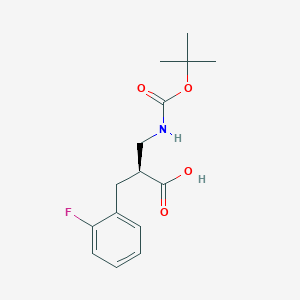
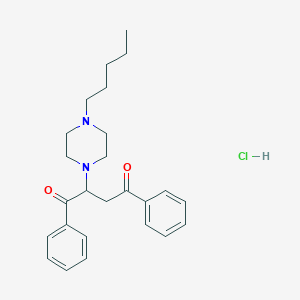
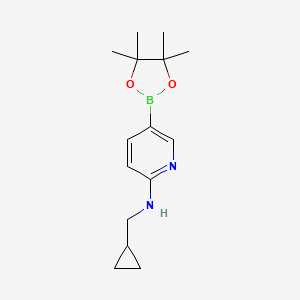
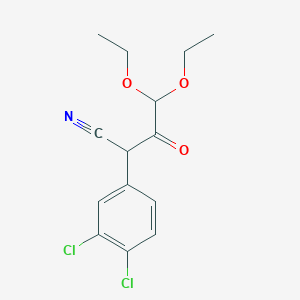
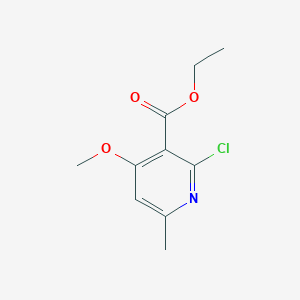
![6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole](/img/structure/B13997787.png)

